Galactonolactone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

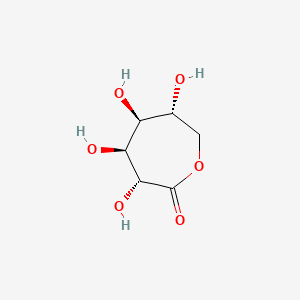

Galactonolactone belongs to the class of organic compounds known as lactones. These are cyclic esters of hydroxy carboxylic acids, containing a 1-oxacycloalkan-2-one structure, or analogues having unsaturation or heteroatoms replacing one or more carbon atoms of the ring. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm.

Wissenschaftliche Forschungsanwendungen

Introduction to Galactonolactone

This compound is a lactone derived from galactose, primarily recognized for its role in the biosynthesis of ascorbic acid (vitamin C) in plants. This compound is pivotal in various biochemical processes and has garnered attention for its potential applications in food technology, agriculture, and health sciences. This article explores the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Vitamin C Biosynthesis

Overview : this compound serves as a substrate in the enzymatic conversion to ascorbic acid through the action of galactono-1,4-lactone dehydrogenase (GalLDH). This enzyme catalyzes the final step in the pathway leading to vitamin C production, which is crucial for plant physiology and human nutrition.

Case Study : Research conducted on Arabidopsis thaliana demonstrated that recombinant GalLDH is sensitive to oxidative stress but essential for optimal vitamin C production. The study highlighted that enhancing GalLDH activity could potentially increase vitamin C levels in crops, suggesting biotechnological applications for improving nutritional content in food products .

Food Preservation

Overview : this compound has been explored for its role in food preservation due to its ability to inhibit certain enzymes that lead to spoilage. Its application can enhance the shelf life of fruits and vegetables.

Data Table: Enzyme Inhibition Effects of this compound

| Enzyme Targeted | Effect on Activity | Reference |

|---|---|---|

| Phospholipase D | Inhibition | |

| Cytochrome b5 reductase | Inhibition |

Nutraceuticals Development

Overview : The potential of this compound as a nutraceutical agent has been investigated, particularly in relation to its antioxidant properties. Its role in enhancing the bioavailability of other nutrients, especially when combined with polyphenols from grapes and wine, has shown promise.

Case Study : A study highlighted that this compound could synergistically enhance the anticancer properties of grape polyphenols by modulating metabolic pathways involved in cancer cell proliferation .

Agricultural Biotechnology

Overview : In agricultural biotechnology, this compound's involvement in ascorbate metabolism makes it a target for genetic engineering approaches aimed at improving crop resistance to environmental stressors.

Research Findings : Studies have indicated that manipulating the expression of genes related to this compound metabolism can lead to increased ascorbate levels, thereby enhancing plant resilience against oxidative stress and improving overall yield .

Clinical Applications

Overview : There is ongoing research into the therapeutic implications of this compound in clinical settings, particularly concerning metabolic disorders like galactosemia.

Case Study : Research involving cell lines from patients with galactosemia has shown that accumulation of this compound can affect cellular metabolism and may provide insights into treatment strategies for this condition .

Analyse Chemischer Reaktionen

Key Findings:

-

Catalytic Mechanism :

GALDH is a mitochondrial flavoprotein that oxidizes L-galactono-1,4-lactone to L-ascorbate, transferring electrons to cytochrome c . -

Substrate Specificity :

GALDH also weakly oxidizes L-gulono-1,4-lactone (Km=13.1mM,kcat=4.0s−1) .

| Substrate | Km(mM) | kcat(s−1) | Source |

|---|---|---|---|

| L-Galactono-1,4-lactone | 0.17 | 134 | |

| L-Gulono-1,4-lactone | 13.1 | 4.0 |

Oxidative Inhibition of GALDH

Mechanism :

-

Cysteine-340 (Cys-340) in GALDH is redox-sensitive. Oxidation by H2O2 forms sulfenic (−SOH), sulfinic (−SO2H), and sulfonic (−SO3H) acids, inactivating the enzyme .

-

Protection : S-Glutathionylation of sulfenic acid prevents irreversible oxidation .

Mass Spectrometry Data:

| Treatment | Observed Mass (Da) | Mass Shift (Da) | Modification |

|---|---|---|---|

| Control (Wild-type) | 58,821.95 | – | None |

| H2O2 (1h) | 58,876.88 | +44.24 | Sulfenic acid |

| H2O2/GSH | 59,134.11 | +301.95 | S-Glutathionylation |

Role of Leu56 in FAD Binding and Catalysis

Mutational Analysis :

-

Leu56 Variants (e.g., L56A, L56S):

Interaction with Mitochondrial Complex I

Functional Role :

-

GALDH associates with respiratory complex I (850 kDa, 470 kDa, and 420 kDa subcomplexes) in Arabidopsis mitochondria .

-

Activity assay: Requires 2 mM L-galactono-1,4-lactone to avoid substrate inhibition .

Mitochondrial Subcomplexes with GALDH Activity:

| Subcomplex (kDa) | Associated Proteins | Role |

|---|---|---|

| 850 | GRIM19, CA2, CAL2 | Complex I assembly |

| 470 | CA2, CAL2 | Electron transport regulation |

| 420 | CA2, CAL2 | Substrate oxidation |

Structural Features of this compound

Eigenschaften

CAS-Nummer |

2426-46-2 |

|---|---|

Molekularformel |

C6H10O6 |

Molekulargewicht |

178.14 g/mol |

IUPAC-Name |

(3R,4S,5S,6R)-3,4,5,6-tetrahydroxyoxepan-2-one |

InChI |

InChI=1S/C6H10O6/c7-2-1-12-6(11)5(10)4(9)3(2)8/h2-5,7-10H,1H2/t2-,3+,4+,5-/m1/s1 |

InChI-Schlüssel |

WTXGYGWMPUGBAL-MGCNEYSASA-N |

SMILES |

C1C(C(C(C(C(=O)O1)O)O)O)O |

Isomerische SMILES |

C1[C@H]([C@@H]([C@@H]([C@H](C(=O)O1)O)O)O)O |

Kanonische SMILES |

C1C(C(C(C(C(=O)O1)O)O)O)O |

Key on ui other cas no. |

2426-46-2 |

Physikalische Beschreibung |

Solid |

Synonyme |

galactonolactone galactonolactone, (D)-isomer galactonolactone, (L)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.